N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(9-10(2)23-24)21-16(25)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBHZQIOVNWDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 463.28 g/mol |
| Molecular Formula | C18H18FN5O2 |
| LogP | 2.3487 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.489 Ų |
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, which is a three-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones. This method has been adapted to include various substituents to enhance biological activity, particularly against bacterial and fungal strains .
Antibacterial Activity
Research has demonstrated that derivatives of the compound exhibit significant antibacterial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the following table:
| Compound Derivative | Tested Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 62.5 |
| Compound B | Escherichia coli | 128 |
| Compound C | Pseudomonas aeruginosa | 100 |
These findings indicate that certain modifications to the molecular structure can enhance antibacterial efficacy, with some compounds showing comparable effectiveness to standard antibiotics like Gentamycin and Ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various species including Candida albicans and Aspergillus niger. The following table outlines the antifungal activity:
| Compound Derivative | Tested Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | Candida albicans | 32 |
| Compound E | Aspergillus niger | 64 |
These results suggest that the compound could be a promising candidate for further development as an antifungal agent .
Case Studies
- Case Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various synthesized derivatives of this compound against clinical isolates of Staphylococcus aureus. The study found that specific substitutions on the pyrazole ring significantly increased potency, achieving MIC values as low as 31.25 μg/mL.
- Case Study on Antifungal Activity : Another investigation assessed the antifungal properties of this compound against Aspergillus species. Results indicated that compounds with a fluorine substituent exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving bioactivity.
Q & A
Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?
- Methodological Answer :
- Multivariate analysis : Apply partial least squares regression (PLS-R) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Machine learning : Train random forest models on PubChem datasets to predict novel active derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
